5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside

Vue d'ensemble

Description

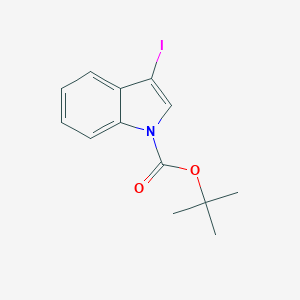

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a biochemical recompound primarily employed as a substrate for detecting the presence of a specific enzyme, β-D-fucosidase . It can be hydrolyzed by the enzyme, resulting in the formation of a blue-colored compound .

Molecular Structure Analysis

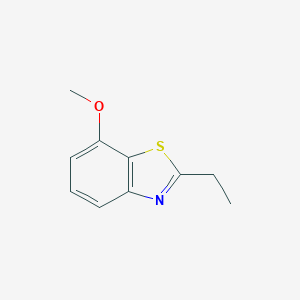

The molecular formula of this compound is C14H15BrClNO5 . The structure includes a fucopyranoside sugar moiety attached to an indolyl group, which is further substituted at positions 4 and 5 by chlorine and bromine, respectively .Chemical Reactions Analysis

This compound is a substrate for the enzyme β-D-fucosidase . When this compound is hydrolyzed by the enzyme, it results in the formation of a blue-colored compound .Physical and Chemical Properties Analysis

The molecular weight of this compound is 392.63 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 390.98221 g/mol .Applications De Recherche Scientifique

Overview

5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, while not directly found in the returned studies, is related to compounds and research areas in the broader context of indole synthesis, fluoropyrimidine chemistry, and the study of halogenated compounds. These areas provide a foundational understanding of the types of applications and research avenues that might involve similar compounds.

Indole Synthesis and Applications

Indole compounds, including those derived from or related to 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, play a significant role in medicinal chemistry and drug development. Indole synthesis methods have been a focus of research due to the importance of indole alkaloids and derivatives in pharmacology. Innovative methods for indole synthesis facilitate the development of new drugs and therapeutic agents, highlighting the potential utility of related compounds in pharmaceutical research and development (Taber & Tirunahari, 2011).

Fluoropyrimidine Chemistry

Compounds like 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside might share structural similarities with fluoropyrimidines, which are crucial in cancer treatment. The chemistry of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its derivatives, has been extensively studied due to their significant role in chemotherapy. These studies provide insights into the mechanisms of action, metabolism, and clinical applications of fluoropyrimidines, offering a context for exploring similar compounds for cancer therapy (Gmeiner, 2020).

Halogen Chemistry in Environmental and Biological Systems

Research on halogenated compounds, including brominated and chlorinated derivatives, contributes to understanding the environmental impact and biological interactions of such chemicals. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, shed light on the toxicological profiles and environmental behavior of halogenated organic compounds. These insights can inform the safe use and potential ecological effects of related halogenated indoles (Birnbaum, Staskal, & Diliberto, 2003).

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II drug metabolism pathway .

Mode of Action

5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside acts as a substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside primarily affects the glucuronidation pathway . This pathway is part of the body’s broader phase II drug metabolism system, which helps to detoxify and eliminate foreign substances .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside results in the generation of blue indigotin dye . This is due to the oxidative polymerization of the indoxyl derivative produced when the compound is de-esterified by the GUS enzyme .

Action Environment

The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which can affect its stability and efficacy. Therefore, it should be stored under inert gas in a cool, dry, and well-ventilated condition .

Safety and Hazards

Orientations Futures

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has been used in the yeast two-hybrid screen, for differentiating α-galactosidase-positive strains of yeast, and to determine melibiase activity in yeast and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids . These applications suggest that it could have future uses in biochemical research and in the development of diagnostic assays.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate for the enzyme β-glucuronidase (GUS) . The GUS enzyme deesterifies this compound into an indoxyl derivative, which upon oxidative polymerization results in the generation of a blue indigotin dye .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GUS enzyme. The enzyme deesterifies the compound, converting it into an indoxyl derivative. This derivative then undergoes oxidative polymerization to produce a blue indigotin dye .

Temporal Effects in Laboratory Settings

It is recommended to store the compound at -15°C and protect it from light to maintain its stability .

Propriétés

IUPAC Name |

2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403892, DTXSID40864729 | |

| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-92-4 | |

| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)

![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)

![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)